![molecular formula C17H27N3O2 B14388996 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide CAS No. 90058-75-6](/img/structure/B14388996.png)
4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide is a complex organic compound that features a benzohydrazide core with a substituted hydroxyalkylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide typically involves the condensation of benzohydrazide with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions may include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or hydrochloric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The hydrazone linkage can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated benzohydrazide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzaldehyde
- 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzoic acid
- 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzylamine
Uniqueness
4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide is unique due to its specific substitution pattern and the presence of both hydroxy and hydrazone functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
90058-75-6 |
|---|---|
Molecular Formula |
C17H27N3O2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide |
InChI |
InChI=1S/C17H27N3O2/c1-13(5-4-11-17(2,3)22)10-12-19-15-8-6-14(7-9-15)16(21)20-18/h6-9,12-13,22H,4-5,10-11,18H2,1-3H3,(H,20,21) |
InChI Key |
HBQOPBBLXNDBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)O)CC=NC1=CC=C(C=C1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


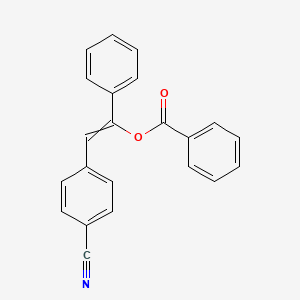

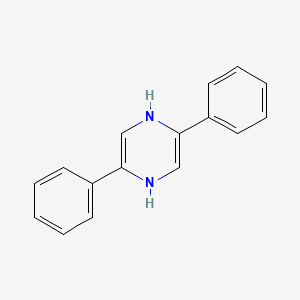

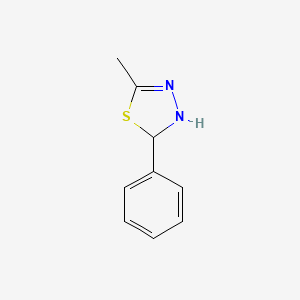
![Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B14388957.png)
![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
![Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14388984.png)
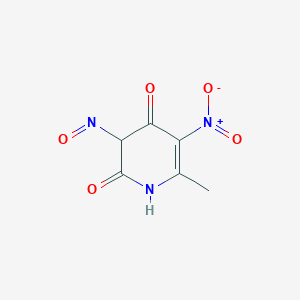
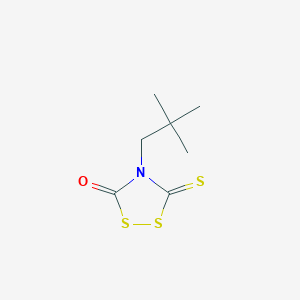
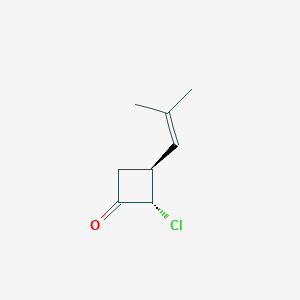
![3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid](/img/structure/B14389019.png)
silyl}hexan-1-ol](/img/structure/B14389020.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
